Cas no 6898-43-7 (2-chloro-N-(2-chloroethyl)-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]ethanamine)
6898-43-7 structure
Product Name:2-chloro-N-(2-chloroethyl)-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]ethanamine
Numero CAS:6898-43-7
MF:C14H20Cl3N3
MW:336.687700271606
CID:972808
PubChem ID:24183103
Update Time:2025-04-19
2-chloro-N-(2-chloroethyl)-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]ethanamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-chloro-N-(2-chloroethyl)-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]ethanamine
- bis(2-chloroethyl)-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]azanium,chloride
- WLN: T56 BM DNJ C1N2G2G G1 H1 &GH
- Benzimidazole methylene mustard
- DTXSID70988740
- Benzimidazole,6-dimethyl-, hydrochloride
- Benzimidazole, 2-[[bis(2-chloroethyl)amino]methyl]-5,6-dimethyl-, hydrochloride
- 2-[[Bis(2-chloroethyl)amino]methyl]-5,5-dimethylbenzimidazole hydrochloride
- NSC23892
- 2-[[Di(2-chloroethyl)amino]methyl]-5,6-dimethylbenzimidazole
- Benzimidazole,6-dimethyl-, monohydrochloride
- 2-Chloro-N-(2-chloroethyl)-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]ethan-1-amine--hydrogen chloride (1/1)
- SKI 24482
- CB 40042
- Dimethylbenzimidazole mustard
- Benzimidazole, 2-[[bis(2-chloroethyl)amino]methyl]-5,6-dimethyl-, monohydrochloride
- 1H-Benzimidazole-2-methanamine, N,N-bis(2-chloroethyl)-5,6-dimethyl-, hydrochloride (1:1)
- 6898-43-7
- N43XNX7CLF
- NSC-23892
-
- Inchi: 1S/C14H19Cl2N3.ClH/c1-10-7-12-13(8-11(10)2)18-14(17-12)9-19(5-3-15)6-4-16;/h7-8H,3-6,9H2,1-2H3,(H,17,18);1H
- Chiave InChI: XWCWNNVWJHNJHP-UHFFFAOYSA-N
- Sorrisi: ClCCN(CCCl)CC1=NC2C=C(C)C(C)=CC=2N1.Cl
Proprietà calcolate
- Massa esatta: 335.072
- Massa monoisotopica: 335.072
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 6
- Complessità: 271
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 33.1A^2
Proprietà sperimentali
- Densità: 1.25
- Punto di ebollizione: 427.7°C at 760 mmHg
- Punto di infiammabilità: 212.5°C
- Indice di rifrazione: 1.609
2-chloro-N-(2-chloroethyl)-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]ethanamine Letteratura correlata
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
6898-43-7 (2-chloro-N-(2-chloroethyl)-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]ethanamine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso